molecular formula C10H12O2 B14262181 1,2,3,4-Tetrahydronaphthalene-1,3-diol CAS No. 183429-32-5

1,2,3,4-Tetrahydronaphthalene-1,3-diol

Cat. No.: B14262181
CAS No.: 183429-32-5
M. Wt: 164.20 g/mol
InChI Key: HVCIHTJTCNLLNU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1,3-diol (C₁₀H₁₂O₂) is a dihydroxy-substituted tetrahydronaphthalene derivative. Its structure consists of a partially hydrogenated naphthalene ring with hydroxyl groups at positions 1 and 3. Its stereochemical and substituent variations significantly influence physicochemical properties and biological activities .

Properties

CAS No.

183429-32-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,3-diol

InChI

InChI=1S/C10H12O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10-12H,5-6H2

InChI Key

HVCIHTJTCNLLNU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C2C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene followed by hydroxylation. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature conditions to convert naphthalene to 1,2,3,4-tetrahydronaphthalene . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a base .

Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydronaphthalene-1,3-diol often involves large-scale catalytic hydrogenation followed by controlled hydroxylation. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or acetic anhydride in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or acylated derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs include:

Compound CAS No. Molecular Formula Hydroxyl Positions Substituents Key Features
1,2,3,4-Tetrahydronaphthalene-1,3-diol Not specified C₁₀H₁₂O₂ 1,3 None Parent compound; foundational for derivatives
1,2,3,4-Tetrahydronaphthalene-trans-2,3-diol 35583-16-5 C₁₀H₁₂O₂ 2,3 (trans) None Stereoisomer with distinct hydrogen bonding potential
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene 40771-26-4 C₁₀H₁₂O₂ 1,5 None Altered hydroxyl positioning impacts solubility and reactivity
Compound 8 (from ) Not reported C₂₁H₂₄O₇ 2,3 Carboxylate, methoxy, hydroxymethyl, aryl Complex substituents enhance NGF-potentiating activity

Structural Insights :

  • Hydroxyl Position : Shifting hydroxyl groups (e.g., 1,3 → 2,3 or 1,5) alters hydrogen-bonding capacity and electronic distribution, affecting solubility and interaction with biological targets .
  • Substituent Effects : Bulky groups (e.g., carboxylate in Compound 8) increase steric hindrance but enhance receptor binding specificity .
1,2,3,4-Tetrahydronaphthalene-1,3-diol Derivatives
  • Core Synthesis : Starting from naphthalene-2,3-diol or hydrogenated precursors, epoxide ring-opening or mesylation-substitution strategies are employed (e.g., reaction with epibromohydrin or 2,6-difluoro-3-hydroxybenzamide) .
  • Example : 5,6,7,8-Tetrahydronaphthalene-2,3-diol is synthesized via hydrogenation of 3-benzyloxy-5,6,7,8-tetrahydro-2-naphthol, followed by functionalization .
Analog-Specific Routes
  • Compound 8 : Synthesized from tetrahydronaphthalene-2,3-diol through sequential mesylation, benzamide substitution, and stereoselective reactions .
  • 1,5-Dihydroxy Derivative : Likely involves selective protection/deprotection of hydroxyl groups during reduction steps .

Physicochemical Properties

Property 1,2,3,4-Tetrahydronaphthalene-1,3-diol 1,2,3,4-Tetrahydronaphthalene-trans-2,3-diol Compound 8
Molecular Weight 164.20 g/mol 164.20 g/mol 388.41 g/mol
Polarity Moderate (two -OH groups) Moderate (trans -OH enhances dipole) High (multiple polar groups)
Solubility Low in water; soluble in polar solvents Similar to parent compound Low due to hydrophobic substituents
Thermal Stability Stable up to 200°C Comparable Likely lower due to complex structure

Notes:

  • The trans-2,3-diol isomer exhibits higher crystallinity than cis counterparts due to favorable packing .
  • Compound 8’s carboxylate group increases acidity (pKa ~3-4), enhancing ionic interactions in biological systems .

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